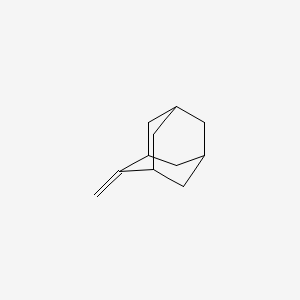

2-Méthylèneadamantane

Vue d'ensemble

Description

2-Methyleneadamantane is a useful research compound. Its molecular formula is C11H16 and its molecular weight is 148.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Methyleneadamantane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyleneadamantane including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de dérivés fonctionnels de l'adamantane

Le 2-Méthylèneadamantane est très réactif et peut être utilisé comme matière première pour la synthèse de divers dérivés fonctionnels de l'adamantane . Ceci est dû à la présence de doubles liaisons dans le composé, qui offrent de nombreuses possibilités de réactions chimiques .

Production de monomères

La grande réactivité du this compound en fait également une matière première appropriée pour la synthèse de monomères . Ces monomères peuvent ensuite être utilisés pour créer différents types de polymères .

Création de combustibles et d'huiles thermiquement stables

Le this compound peut être utilisé dans la production de combustibles et d'huiles thermiquement stables et à haute énergie . Ceci est dû à la structure et aux propriétés uniques du composé .

Développement de composés bioactifs

Le composé peut être utilisé dans la synthèse de composés bioactifs . Ces composés ont une activité biologique et peuvent être utilisés dans divers domaines tels que la médecine et l'agriculture .

Applications pharmaceutiques

Le this compound peut être utilisé dans le développement de produits pharmaceutiques . La structure et les propriétés uniques du composé peuvent être exploitées pour créer des médicaments ayant des effets spécifiques .

Production de polymères volumineux de type diamant (diamanoïdes)

Le this compound peut être utilisé dans la production de polymères volumineux de type diamant plus importants, également appelés diamanoïdes . Ces matériaux ont des propriétés uniques et peuvent être utilisés dans diverses applications, de l'électronique aux revêtements .

Synthèse de nanodiamants naturels et synthétiques

Les récents progrès dans la création et l'utilisation de nouveaux matériaux à base de nanodiamants naturels et synthétiques ont rendu le this compound de plus en plus pertinent . Le composé peut être utilisé comme matière première dans la synthèse de ces nanodiamants .

Calculs quantiques

Le potentiel des calculs quantiques pour étudier la structure électronique des dérivés de l'adamantane et pour élucider les mécanismes de leurs transformations chimiques et catalytiques a été évalué . Cela fait du this compound un outil précieux en chimie théorique et computationnelle .

Mécanisme D'action

Target of Action

2-Methyleneadamantane, a derivative of adamantane, is a highly reactive compound It’s known that the high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Mode of Action

The mode of action of 2-Methyleneadamantane involves its interaction with other chemical entities. For instance, in the presence of acetyl nitrate, the reaction proceeds via the addition of a nitronium cation at the double bond followed by stabilization of 2-nitromethyl-2-adamantyl carbocation .

Biochemical Pathways

It’s known that 2-methyleneadamantane undergoes only cationic oligomerization to form dimers . This suggests that it may influence polymerization reactions in the biochemical context.

Result of Action

Its high reactivity and involvement in cationic oligomerization suggest that it may have significant effects at the molecular level .

Action Environment

The action of 2-Methyleneadamantane can be influenced by various environmental factors. For instance, the presence of acetyl nitrate influences its reaction mechanism . .

Analyse Biochimique

Biochemical Properties

It has been demonstrated that 2-Methyleneadamantane undergoes only cationic oligomerization to form dimers This suggests that it may interact with certain enzymes, proteins, and other biomolecules in a unique way

Molecular Mechanism

It is known that it undergoes cationic oligomerization to form dimers , suggesting that it may exert its effects at the molecular level through this process This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

2-methylideneadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-7-10-3-8-2-9(5-10)6-11(7)4-8/h8-11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCQPLINQYIRDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C2CC3CC(C2)CC1C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236366 | |

| Record name | Tricyclo(3.3.1.13,7)decane, 2-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875-72-9 | |

| Record name | Tricyclo(3.3.1.13,7)decane, 2-methylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo(3.3.1.13,7)decane, 2-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the reactivity of 2-Methyleneadamantane in electrophilic addition reactions?

A1: 2-Methyleneadamantane exhibits interesting reactivity with electrophilic reagents. For instance, reactions with strong acids or halogens don't stop at simple addition across the double bond. Instead, they proceed with further rearrangement, yielding 3-substituted 1-vinyl-2-methyleneadamantanes. [] This highlights the influence of the adamantane ring system on the reaction pathway.

Q2: How does the presence of substituents on the adamantane ring affect the reactivity of 2-Methyleneadamantane?

A2: Substituents on the adamantane ring can significantly influence the reactivity of 2-Methyleneadamantane. For example, the presence of a substituent at the C(2) position impacts the regioselectivity of reactions with nucleophiles in the radical cation state. Bulky substituents like phenyl groups favor nucleophilic attack at the adamantyl carbon. [] Furthermore, the stereochemistry of the substituent can dictate the facial selectivity in reactions like 1,3-dipolar cycloadditions. [, ]

Q3: How does 2-Methyleneadamantane behave in 1,3-dipolar cycloaddition reactions?

A3: 2-Methyleneadamantane readily participates in 1,3-dipolar cycloaddition reactions with various dipoles like benzonitrile oxide. These reactions typically yield two geometrically isomeric products. Interestingly, the product distribution is influenced by factors like the nature of the substituent at the C(5) position of the adamantane ring and the reaction temperature. [, ]

Q4: How does the structure of 2-Methyleneadamantane relate to its potential for stabilizing reactive species?

A5: The spiroadamantane group derived from 2-Methyleneadamantane exhibits a remarkable ability to stabilize thermally labile 1,2-dioxetanes. This stabilizing effect allowed for the isolation and characterization of the first sulfur-substituted dioxetanes. [] This stabilization potential highlights the unique structural features offered by the adamantane framework.

Q5: What insights have computational studies provided into the reactivity of 2-Methyleneadamantane?

A6: Computational studies have been instrumental in understanding the factors influencing the facial selectivity of reactions involving 2-Methyleneadamantane and its derivatives. For instance, studies focusing on the reaction of 5-Fluoro-2-methyleneadamantane with per-acids have shed light on the role of solvation in dictating the stereochemical outcome. [] Such computational investigations provide valuable insights into the reaction mechanisms and guide the design of new reactions with enhanced selectivity.

Q6: Can you elaborate on the concept of "face selectivity" in the context of reactions involving 2-Methyleneadamantane?

A7: "Face selectivity" refers to the preferential attack of a reagent on one of the two diastereotopic faces of a planar or near-planar functional group. In the case of 2-Methyleneadamantane derivatives, the rigid adamantane skeleton creates distinct "faces" for the exocyclic double bond. The substituents on the adamantane ring can significantly influence which face is favored in reactions like electrophilic additions or cycloadditions. [, , ] Understanding these facial selectivity trends is crucial for predicting the stereochemistry of the reaction products.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.